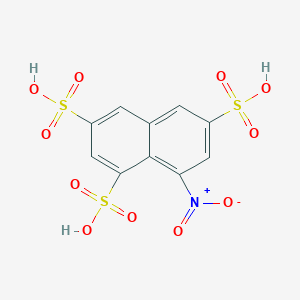

8-Nitronaphthalene-1,3,6-trisulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38267-31-1 |

|---|---|

Molecular Formula |

C10H7NO11S3 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

8-nitronaphthalene-1,3,6-trisulfonic acid |

InChI |

InChI=1S/C10H7NO11S3/c12-11(13)8-3-6(23(14,15)16)1-5-2-7(24(17,18)19)4-9(10(5)8)25(20,21)22/h1-4H,(H,14,15,16)(H,17,18,19)(H,20,21,22) |

InChI Key |

CWBVVPNADQZLQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 8 Nitronaphthalene 1,3,6 Trisulfonic Acid and Its Derivatives

Advanced Synthetic Routes for 8-Nitronaphthalene-1,3,6-trisulfonic Acid

The industrial production of this compound is a well-established multi-step process that begins with the trisulfonation of naphthalene (B1677914), followed by a regioselective nitration.

Multi-Step Reaction Pathways and Optimization

The synthesis of this compound is predominantly achieved through a two-stage process:

Trisulfonation of Naphthalene: Naphthalene is first reacted with sulfuric acid and oleum (B3057394) (fuming sulfuric acid) to yield a mixture of naphthalenetrisulfonic acids, with naphthalene-1,3,6-trisulfonic acid being the main constituent. google.comgoogle.com The reaction conditions, including temperature and reaction time, are critical for maximizing the yield of the desired isomer. The process typically involves heating naphthalene with sulfuric acid monohydrate, followed by the addition of oleum and further heating at elevated temperatures, often in the range of 145°C to 155°C. google.com

Nitration of Naphthalene-1,3,6-trisulfonic Acid: The resulting mixture of naphthalenetrisulfonic acids is then nitrated using a mixture of nitric acid and sulfuric acid (mixed acid) to introduce a nitro group at the C8 position. googleapis.com

Optimization of this process is crucial for industrial applications to maximize the yield and purity of the final product while minimizing the formation of unwanted isomers. Key parameters that are optimized include:

Concentration of Sulfuric Acid: Maintaining a sulfuric acid concentration in the range of 86 to 94% by weight during nitration is crucial for achieving high yields. google.com

Molar Ratio of Reactants: A molar ratio of 1.0 to 1.4 moles of nitric acid per mole of naphthalene (as naphthalenesulfonic acid) is typically employed. google.com

Reaction Temperature: The nitration reaction is generally carried out at a controlled temperature, typically between 30°C and 60°C, to manage the exothermic nature of the reaction and prevent side reactions. google.comgoogleapis.com

Reaction Time: The duration of both the sulfonation and nitration steps is carefully controlled to ensure complete conversion while avoiding the degradation of the product. For instance, the nitration can take approximately 10 hours. google.comgoogleapis.com

| Parameter | Value | Reference |

|---|---|---|

| Sulfuric Acid Concentration (Nitration) | 86-94% | google.com |

| Nitric Acid to Naphthalenesulfonic Acid Molar Ratio | 1.0-1.4 | google.com |

| Nitration Temperature | 30-60°C | google.comgoogleapis.com |

| Typical Nitration Time | ~10 hours | google.comgoogleapis.com |

| Yield (from pure starting material) | ~96% | google.com |

Regioselective Functionalization Strategies

The regioselectivity of the nitration step is a critical aspect of the synthesis. The introduction of the nitro group specifically at the C8 position of naphthalene-1,3,6-trisulfonic acid is governed by the directing effects of the existing sulfonyl groups. Sulfonic acid groups are deactivating and meta-directing. In the case of naphthalene-1,3,6-trisulfonic acid, the positions available for electrophilic attack are influenced by the steric hindrance and the electronic effects of the three sulfonic acid groups.

The sulfonyl groups at C1, C3, and C6 deactivate the naphthalene ring towards electrophilic substitution. However, the positions that are least deactivated and sterically accessible will be favored for nitration. The C8 position is peri to the C1-sulfonyl group, and while sterically hindered to some extent, it is electronically favored for nitration in this polysubstituted system. The precise control of reaction conditions, as mentioned in the optimization section, is key to achieving the desired high regioselectivity for the 8-nitro isomer. Research into catalysts, such as modified BEA zeolites, has shown promise in improving the regioselectivity of mononitration of naphthalene itself, suggesting potential avenues for further optimization in related systems. mdpi.com

Mechanistic Investigations of Nitration and Sulfonation Reactions

The formation of this compound involves two key electrophilic aromatic substitution reactions: sulfonation and nitration. Understanding the mechanisms of these reactions is essential for controlling the reaction outcome.

Computational Studies on Reaction Intermediates

While specific computational studies on the nitration of naphthalene-1,3,6-trisulfonic acid are not widely available in the public domain, the general principles of electrophilic aromatic substitution on naphthalene have been investigated. The stability of the intermediate carbocation (Wheland intermediate or arenium ion) is a key factor in determining the position of substitution.

For the nitration of unsubstituted naphthalene, attack at the α-position (C1) is kinetically favored over the β-position (C2) because the corresponding arenium ion is better stabilized by resonance. youtube.com The intermediate for α-substitution has more resonance structures that retain a complete benzene (B151609) ring, which is energetically favorable. youtube.com

In the case of naphthalene-1,3,6-trisulfonic acid, computational modeling would be invaluable for understanding the electronic landscape of the molecule and predicting the most likely site for nitration. Such studies would involve calculating the energies of the various possible Wheland intermediates formed upon attack of the nitronium ion (NO₂⁺) at different positions on the trisulfonated naphthalene ring. These calculations would likely confirm that the arenium ion formed by attack at the C8 position is the most stable, thus explaining the observed regioselectivity. The deactivating and meta-directing nature of the sulfonate groups would significantly influence the charge distribution in the transition states and intermediates.

Kinetic and Thermodynamic Analysis of Synthesis Pathways

The sulfonation of naphthalene is a classic example of a reaction that can be under either kinetic or thermodynamic control. thecatalyst.orgstackexchange.comvaia.com At lower temperatures (around 80°C), the reaction is kinetically controlled and favors the formation of naphthalene-1-sulfonic acid, as the activation energy for the formation of the corresponding arenium ion is lower. thecatalyst.orgvaia.com At higher temperatures (around 160°C), the reaction becomes thermodynamically controlled, and the more stable naphthalene-2-sulfonic acid is the major product. thecatalyst.orgvaia.com This is because the 1-isomer experiences steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position, making it less stable than the 2-isomer. thecatalyst.orgstackexchange.com The reversibility of the sulfonation reaction allows for the interconversion of the isomers at higher temperatures, leading to the thermodynamically favored product. stackexchange.com

The trisulfonation of naphthalene to form the 1,3,6-isomer is a more complex process, likely involving a series of sulfonation and isomerization steps at high temperatures to arrive at the thermodynamically stable product.

The subsequent nitration of naphthalene-1,3,6-trisulfonic acid is generally considered to be an irreversible reaction under the typical reaction conditions. Therefore, the product distribution is under kinetic control. The formation of the 8-nitro isomer as the major product indicates that the transition state leading to this isomer has the lowest activation energy. This is influenced by the electronic effects of the three deactivating sulfonate groups, which direct the incoming electrophile to the least deactivated and sterically accessible position. The mechanism of nitration involves the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as the electrophile. quora.commasterorganicchemistry.com The reaction proceeds through a charge-transfer complex and a Wheland intermediate before deprotonation to yield the final product. rsc.orgnih.gov

| Condition | Major Product | Control Type | Reasoning | Reference |

|---|---|---|---|---|

| Low Temperature (~80°C) | Naphthalene-1-sulfonic acid | Kinetic | Lower activation energy for formation. | thecatalyst.orgvaia.com |

| High Temperature (~160°C) | Naphthalene-2-sulfonic acid | Thermodynamic | Greater stability of the product (less steric hindrance). | thecatalyst.orgvaia.com |

Derivatization Strategies for Structural Modification and Functionalization

The primary and most significant derivatization of this compound is its reduction to form 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, commonly known as H acid. This transformation is of immense industrial importance as H acid is a key precursor in the synthesis of a wide variety of azo dyes.

The reduction of the nitro group to an amino group can be achieved using various methods, including reduction with iron in an acidic medium (Béchamp reduction) or catalytic hydrogenation. google.com The resulting aminonaphthalene derivative can then be subjected to further reactions.

The synthesis of H acid from this compound typically involves the following steps:

Reduction of the nitro group: The nitro group is reduced to an amino group to give 8-aminonaphthalene-1,3,6-trisulfonic acid (T-acid).

Hydrolysis of a sulfonyl group: One of the sulfonyl groups is then hydrolyzed to a hydroxyl group under specific reaction conditions.

H acid is a versatile coupling component in the synthesis of azo dyes. The amino and hydroxyl groups on the naphthalene ring can both participate in coupling reactions with diazonium salts, leading to a diverse range of colors. The specific color of the resulting dye depends on the nature of the diazonium salt used and the position of the coupling.

While the conversion to H acid is the most prominent derivatization, other functionalization strategies could potentially be explored. For instance, the nitro group could be partially reduced to a hydroxylamino or nitroso group, leading to different classes of compounds. Furthermore, the sulfonic acid groups could potentially be converted to other functional groups such as sulfonyl chlorides or sulfonamides, opening up possibilities for the synthesis of a wider range of derivatives with novel properties. However, the literature is predominantly focused on the synthesis and applications of H acid and its subsequent use in the dye industry.

Amidation and Esterification Reactions

The sulfonic acid groups of this compound are the primary sites for amidation and esterification reactions. These transformations typically proceed via an initial conversion of the sulfonic acid to a more reactive intermediate, the sulfonyl chloride.

The synthesis of sulfonyl chlorides from sulfonic acids can be achieved using various chlorinating agents. A common laboratory and industrial method involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). More recently, milder and more efficient methods have been developed, such as the use of 2,4,6-trichloro-1,3,5-triazine (TCT) or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under solvent-free conditions. thieme-connect.com These newer methods offer advantages such as shorter reaction times and higher yields. thieme-connect.com

Once the sulfonyl chloride derivative of this compound is formed, it can readily undergo nucleophilic attack by amines to form sulfonamides or by alcohols to form sulfonate esters. libretexts.orgwikipedia.org

Amidation: The reaction of the trisulfonyl chloride with an amine (primary or secondary) yields the corresponding trisulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org The general reaction is as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

This reaction is versatile and can be used with a wide range of amines to introduce various functionalities to the naphthalene core. Microwave irradiation has been shown to facilitate the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, offering a high-yielding and functional group tolerant method. organic-chemistry.org

Esterification: The esterification of the trisulfonyl chloride is achieved by its reaction with an alcohol or a phenol. This reaction also typically requires a base to act as a scavenger for the HCl produced. wikipedia.org

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

Sulfonic acid esters, or sulfonates, are valuable as intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions. researchgate.net Direct esterification of sulfonic acids can also be achieved under certain conditions, for example, by using orthoformates.

| Reaction | Reagents | Intermediate | Product | Key Features |

| Amidation | Thionyl chloride (SOCl₂), Amine (R'NH₂) | 8-nitronaphthalene-1,3,6-trisulfonyl chloride | 8-nitronaphthalene-1,3,6-trisulfonamide | Proceeds via a reactive sulfonyl chloride intermediate. |

| Esterification | Phosphorus pentachloride (PCl₅), Alcohol (R'OH) | 8-nitronaphthalene-1,3,6-trisulfonyl chloride | 8-nitronaphthalene-1,3,6-trisulfonate ester | Versatile method to introduce various organic groups. |

Reduction and Oxidation Products of the Nitro Group

The nitro group of this compound is a key functional group that can undergo both reduction and oxidation, leading to a variety of derivatives with different chemical properties and potential applications.

Reduction Products: The reduction of aromatic nitro compounds can yield a range of products depending on the reducing agent and reaction conditions.

Amines: The most common reduction product of a nitro group is the corresponding amine. The reduction of this compound to 8-aminonaphthalene-1,3,6-trisulfonic acid is a well-established industrial process. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reduction using metals like iron or zinc in acidic media is also a widely used method. commonorganicchemistry.com

Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. This selective reduction is more challenging as the hydroxylamine (B1172632) is an intermediate in the reduction to the amine. mdpi.com However, specific reagents and conditions have been developed to favor the formation of hydroxylamines. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can yield the hydroxylamine derivative. wikipedia.org Biocatalytic methods using nitroreductases have also emerged as a green and highly selective route to arylhydroxylamines from nitroarenes, particularly those bearing electron-withdrawing groups. nih.govrsc.org It is plausible that such methods could be applied to produce 8-hydroxylaminonaphthalene-1,3,6-trisulfonic acid.

Oxidation Products: The oxidation of a nitro group on an aromatic ring is a less common transformation compared to its reduction. However, under specific conditions, it is possible. Photoexcited nitroarenes have been shown to act as potent oxidants for other functional groups. acs.orgnih.gov The direct oxidation of the nitro group itself is energetically unfavorable. More commonly, the corresponding amine, obtained from the reduction of the nitro compound, can be oxidized back to the nitroarene using strong oxidizing agents such as trifluoroperacetic acid. mdpi.com

| Transformation | Product | Reagents/Conditions | Notes |

| Complete Reduction | 8-aminonaphthalene-1,3,6-trisulfonic acid | H₂/Pd/C, Fe/HCl | A common and industrially important reaction. |

| Partial Reduction | 8-hydroxylaminonaphthalene-1,3,6-trisulfonic acid | Zn/NH₄Cl, Nitroreductases | Yields a reactive intermediate. |

| Oxidation of the corresponding amine | This compound | Trifluoroperacetic acid | Re-formation of the nitro group from the amine. |

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The reactivity of the this compound ring towards substitution reactions is heavily influenced by the existing substituents. The nitro group and the three sulfonic acid groups are all strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution.

Electrophilic Substitution: Due to the severe deactivation of the naphthalene ring system, further electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are highly unlikely to occur under standard conditions. The electron density of the aromatic rings is significantly reduced, making them poor nucleophiles for attack by electrophiles. Studies on the chlorination of 1-nitronaphthalene (B515781) show that substitution occurs primarily at the 5- and 8-positions of the unsubstituted ring. researchgate.net However, in the case of this compound, all positions are either occupied or strongly deactivated, rendering further electrophilic attack exceedingly difficult.

Nucleophilic Aromatic Substitution (SNA r): Aromatic rings that are substituted with strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic aromatic substitution. wikipedia.org In principle, it is possible that a strong nucleophile could displace one of the sulfonate groups on the naphthalene ring of this compound. The positions ortho and para to the nitro group are particularly activated for such an attack. However, the high water solubility and anionic nature of the polysulfonated compound might present challenges for reactions with common nucleophiles in organic solvents. There is a lack of specific literature examples for this particular compound.

| Reaction Type | Reactivity | Reasoning | Potential Products |

| Electrophilic Halogenation | Very low to negligible | Strong deactivation of the naphthalene ring by the nitro and sulfonic acid groups. | Not expected under normal conditions. |

| Nucleophilic Substitution | Possible | Activation of the ring by the electron-withdrawing nitro group. | Displacement of a sulfonate group by a nucleophile. |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No publicly available research articles or patents provide specific Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Nitronaphthalene-1,3,6-trisulfonic acid.

There are no published studies detailing the use of multi-dimensional NMR techniques such as 2D-NOESY, HSQC, or HMBC for the complete structural assignment of this compound. Consequently, no data tables of chemical shifts or correlation peaks can be presented.

Information regarding the analysis of crystalline forms of this compound using solid-state NMR spectroscopy is not available in the scientific literature.

X-ray Crystallography and Diffraction Studies for Crystal Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. As a result, information on its crystal system, space group, and unit cell dimensions is not available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are instrumental in identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, allowing for their identification.

For this compound, FTIR spectroscopy would be expected to show characteristic absorption bands for the nitro (NO₂) and sulfonic acid (SO₃H) groups, as well as vibrations associated with the naphthalene (B1677914) ring. The presence of strong, polar bonds in the nitro and sulfonic acid groups typically leads to intense infrared absorption bands. The O-H stretching of the sulfonic acid groups would likely appear as a broad band, while the S=O stretching vibrations would also be prominent.

Characteristic FTIR Absorption Ranges for Functional Groups in this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfonic Acid (SO₃H) | O-H Stretch | 3200 - 2500 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretch | 1250 - 1160 |

| Sulfonic Acid (SO₃H) | S=O Symmetric Stretch | 1080 - 1030 |

| C-N | C-N Stretch | 870 - 810 |

Note: These are general ranges and the exact peak positions for this compound may vary.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the naphthalene ring and the symmetric vibrations of the nitro group.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For instance, the symmetric stretching of the nitro group often gives a strong band in the Raman spectrum.

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | Ring Breathing/Stretching | 1620 - 1570, ~1000 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| Sulfonic Acid (SO₃H) | S=O Symmetric Stretch | 1080 - 1030 |

Note: These are illustrative values based on related aromatic nitro compounds.

UV-Vis Spectroscopy for Electronic Transitions and π-System Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the energy of these electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated π-system of the naphthalene ring. The presence of the electron-withdrawing nitro group and sulfonic acid groups can influence the energy of these transitions and thus the position of the absorption maxima. The extended conjugation of the naphthalene system typically results in strong absorption in the UV region.

Typical Electronic Transitions and Expected λ_max:

| Transition Type | Chromophore | Expected λ_max Range (nm) |

| π → π | Naphthalene Ring (conjugated) | 250 - 350 |

| n → π | Nitro Group (NO₂) | > 300 (often weak) |

Note: The exact λ_max values are solvent-dependent and would need to be determined experimentally for this compound.

Computational Chemistry and Theoretical Modeling of 8 Nitronaphthalene 1,3,6 Trisulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic properties of molecules, materials, and surfaces. DFT calculations for 8-nitronaphthalene-1,3,6-trisulfonic acid would provide fundamental information about its electronic characteristics.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) analysis is a cornerstone of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, a DFT calculation would yield the energies of these frontier orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, suggesting these are the primary sites for accepting electrons.

Table 1: Illustrative Frontier Orbital Data from a Hypothetical DFT Calculation on this compound

| Property | Hypothetical Value (eV) | Description |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.4 | An indicator of chemical stability. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to show regions of positive and negative electrostatic potential. Red colors typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a high negative potential around the oxygen atoms of the nitro and sulfonic acid groups, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the sulfonic acid groups would exhibit a positive potential, indicating their acidic nature. Studies on other polycyclic nitroaromatic molecules have shown that positive electrostatic potentials above the central regions of the molecular surface can be related to the sensitivities of these energetic molecules. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations would be instrumental in understanding how this compound interacts with its environment, particularly in solution.

Solvation Effects and Hydrogen Bonding Networks

The three sulfonic acid groups and the nitro group in this compound are capable of forming strong hydrogen bonds with water molecules. MD simulations could model the solvation of this molecule in water, providing detailed information about the structure of the solvation shells and the dynamics of the hydrogen bonding network. Naphthalene-1,3,6-trisulfonic acid, a related compound, is known to be highly soluble in water due to its sulfonic acid groups. solubilityofthings.com The simulations would likely reveal a well-ordered arrangement of water molecules around the polar functional groups of this compound.

Aggregation Behavior in Solution

Depending on the concentration and the nature of the solvent, molecules like this compound may exhibit aggregation behavior. MD simulations can be used to investigate the potential for self-assembly and the structure of any aggregates that may form. These simulations would provide insights into the intermolecular forces driving aggregation, such as van der Waals interactions between the naphthalene (B1677914) rings and hydrogen bonding between the functional groups.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, including DFT, can be employed to predict the mechanisms of chemical reactions. researchgate.netosti.gov For this compound, these calculations could be used to study various potential reactions, such as its synthesis or degradation pathways.

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing valuable insights into the feasibility and kinetics of different reaction pathways. For example, such calculations could elucidate the mechanism of reduction of the nitro group to an amino group, a common reaction for nitroaromatic compounds.

Transition State Identification and Activation Energies

No published studies were found that identify the transition states or calculate the activation energies for reactions involving this compound. Such studies would be invaluable for understanding the kinetics of its synthesis and degradation, potentially leading to more efficient industrial processes.

Reaction Coordinate Mapping

There is no evidence of reaction coordinate mapping being performed for this compound. This type of analysis would provide a detailed picture of the energy landscape of its chemical reactions, highlighting the lowest energy pathways from reactants to products.

Conformational Analysis and Tautomerism Studies

A thorough conformational analysis of this compound, which would involve identifying its various stable spatial arrangements and their relative energies, has not been reported. Similarly, studies on its potential tautomeric forms, which could influence its reactivity and spectroscopic properties, are also absent from the current body of scientific literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational predictions of spectroscopic data, such as NMR, IR, and UV-Vis spectra, for this compound are not available. These theoretical spectra, once calculated, could serve as a powerful tool for the experimental identification and characterization of this compound and its derivatives.

Reactivity and Advanced Reaction Pathways of 8 Nitronaphthalene 1,3,6 Trisulfonic Acid in Diverse Chemical Environments

Acid-Base Equilibria and Protonation States in Varied Media

Redox Chemistry of the Nitro Group and Naphthalene (B1677914) Core

The redox chemistry of 8-nitronaphthalene-1,3,6-trisulfonic acid is dominated by the electron-withdrawing nitro group, which is readily reducible, and the aromatic naphthalene core, which can undergo oxidation, albeit under more forcing conditions.

The electrochemical reduction of nitronaphthalene sulfonic acids has been a subject of study, particularly in the context of synthesizing amino-derivatives, which are important dye intermediates. Research on compounds with similar structures, such as naphthalene 1-nitro-6-sulfonic acid and 1-nitro-3,6,8-trisulfonic acid of naphthalene, reveals a consistent reduction mechanism for the nitro group. bohrium.comosti.gov

Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O

The anionic character of the molecule, due to the deprotonated sulfonic acid groups, can influence the reduction process, particularly in neutral or alkaline solutions, by affecting its interaction with the electrode surface. bohrium.com The choice of cathode material is also crucial for the efficiency of the electrosynthesis, with materials like lead and nickel being investigated. bohrium.comosti.gov

The electrochemical oxidation of the naphthalene core is less commonly explored and would require significantly higher potentials. The presence of the strongly deactivating nitro and sulfonate groups makes the aromatic ring electron-deficient and thus more resistant to oxidation.

| Redox Process | Medium | Key Features |

| Electrochemical Reduction of Nitro Group | Strong Acidic (e.g., 0.1 N H₂SO₄) | Single six-electron transfer. |

| Proceeds via a hydroxylamine (B1172632) intermediate. | ||

| Yields the corresponding 8-aminonaphthalene-1,3,6-trisulfonic acid. | ||

| Neutral/Alkaline | Reduction rate and mechanism can be dependent on pH and supporting electrolyte composition due to the compound's anionic nature. bohrium.com |

Electron transfer is the fundamental process underlying the redox chemistry of this compound. The reduction of the nitro group involves a series of sequential electron and proton transfers. In electrochemical studies, the formation of a radical anion (Ar-NO₂⁻) is often the initial step in the reduction of nitroaromatic compounds in aprotic media, though this intermediate is typically short-lived and rapidly undergoes further reduction in protic solvents. researchgate.netresearchgate.net

The efficiency of these electron transfer processes can be harnessed for synthetic purposes, such as the catalytic hydrogenation of the nitro group to produce 8-aminonaphthalene-1,3,6-trisulfonic acid, also known as T-acid. google.com This transformation is a key step in the production of various dyestuffs.

Photochemistry and Photophysical Processes

The photophysical properties of this compound are largely dictated by the nitro group, which is known to be an efficient quencher of fluorescence.

Upon absorption of light, the molecule is promoted to an excited state. For many nitroaromatic compounds, this excited state is rapidly deactivated through non-radiative pathways. nih.gov One of the primary quenching mechanisms is photoinduced electron transfer (PET). In systems containing both an electron-donating moiety and a nitroaromatic group (an electron acceptor), intramolecular PET can occur, leading to a charge-transfer state that rapidly decays non-radiatively. nih.govnih.gov

For this compound itself, while it lacks a strong internal electron donor, the highly electron-deficient nitro-substituted naphthalene excited state can interact with external molecules or solvent, leading to intermolecular electron transfer processes that quench any potential luminescence. The triplet state of nitronaphthalenes is known to be quenched by electron donors like amines through an electron transfer mechanism. researchgate.net

Nitroaromatic compounds, including nitronaphthalenes, are characteristically non-fluorescent or exhibit extremely low fluorescence quantum yields. nih.gov The nitro group promotes rapid and efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁) and other non-radiative decay pathways. nih.govresearchgate.net The singlet excited states of nitronaphthalenes have been shown to have sub-picosecond lifetimes, which prevents significant fluorescence emission. nih.gov

Consequently, the fluorescence and phosphorescence quantum yields for this compound are expected to be negligible. This stands in stark contrast to its reduced form, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), which is a well-known and widely used fluorescent label. sigmaaldrich.com The reduction of the quenching nitro group to an electron-donating amino group transforms the molecule from a non-emitter into a strong fluorophore, a clear demonstration of the nitro group's dominant role in dictating the compound's photophysical behavior.

| Property | This compound | 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) |

| Fluorescence | Expected to be negligible. nih.gov | Strong fluorescence (e.g., λex 356 nm; λem 512 nm in 0.1 M phosphate (B84403) pH 7.0). |

| Dominant Photophysical Process | Non-radiative decay (e.g., intersystem crossing, internal conversion) facilitated by the nitro group. nih.govresearchgate.net | Radiative decay (fluorescence). |

Coordination Chemistry and Metal Complexation Studies of this compound

The coordination chemistry of this compound is dictated by the presence of multiple functional groups capable of acting as ligands for metal ions. The nitro group and the three sulfonic acid groups offer potential binding sites. The sulfonic acid groups, being strong acids, are typically deprotonated in aqueous solutions, providing anionic sulfonate groups (SO₃⁻) that can coordinate with metal cations. The nitro group (NO₂) can also participate in coordination, although it is generally a weaker ligand than the sulfonate groups.

Ligand Binding Sites and Coordination Modes

The this compound molecule presents several potential coordination sites for metal ions. The primary binding sites are the oxygen atoms of the three sulfonate groups. These groups can coordinate to metal ions in a monodentate fashion, where one oxygen atom from a sulfonate group binds to the metal center. It is also possible for the sulfonate groups to act as bidentate ligands, with two oxygen atoms from the same sulfonate group coordinating to the metal ion, forming a chelate ring.

The nitro group can also be involved in coordination, typically through its oxygen atoms. This coordination is generally weaker compared to that of the sulfonate groups. The specific coordination mode will depend on several factors, including the nature of the metal ion, the pH of the solution, and the steric constraints of the ligand. For instance, hard metal ions are expected to preferentially bind to the hard oxygen donor atoms of the sulfonate groups.

In the absence of direct crystallographic or spectroscopic studies on metal complexes of this compound, the coordination modes can be inferred from studies of related sulfonated aromatic compounds. It is plausible that this ligand could act as a multidentate ligand, bridging multiple metal centers to form coordination polymers or metal-organic frameworks.

Table 1: Plausible Coordination Modes of this compound with Metal Ions

| Functional Group | Coordination Mode | Potential Metal Ion Interaction |

| Sulfonate (SO₃⁻) | Monodentate | Strong |

| Sulfonate (SO₃⁻) | Bidentate (Chelating) | Moderate |

| Sulfonate (SO₃⁻) | Bidentate (Bridging) | Strong (leading to polymers) |

| Nitro (NO₂) | Monodentate (via Oxygen) | Weak |

Stability Constants of Metal Complexes

The stability of metal complexes formed with this compound is a critical parameter in understanding their behavior in solution. The stability constant (log K) quantifies the equilibrium for the formation of the complex. Higher values of log K indicate greater stability.

While specific stability constants for metal complexes of this compound have not been extensively reported in the literature, it is possible to estimate the trends based on the nature of the ligand and metal ions. The presence of three anionic sulfonate groups suggests that this ligand would form relatively stable complexes with a variety of metal ions, particularly with highly charged cations.

The stability of the complexes would be influenced by factors such as the charge and size of the metal ion, and the chelate effect if multidentate coordination occurs. Generally, the stability of complexes with divalent metal ions is expected to follow the Irving-Williams series.

Table 2: Illustrative Stability Constants (log K) for Metal Complexes with Aromatic Sulfonic Acid Ligands

| Metal Ion | Charge | Ionic Radius (Å) | Typical log K with Aromatic Sulfonates |

| Cu²⁺ | +2 | 0.73 | ~ 4-6 |

| Ni²⁺ | +2 | 0.69 | ~ 3-5 |

| Co²⁺ | +2 | 0.74 | ~ 3-5 |

| Zn²⁺ | +2 | 0.74 | ~ 3-5 |

| Fe³⁺ | +3 | 0.65 | ~ 7-9 |

Note: The data in this table are representative values for complexes with similar aromatic sulfonate ligands and are provided for illustrative purposes. Actual values for this compound may vary.

Supramolecular Interactions and Self-Assembly Research

The supramolecular chemistry of this compound is governed by non-covalent interactions, which dictate its self-assembly in both the solid state and in solution. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding Networks in Solid State

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The sulfonic acid groups are strong hydrogen bond donors, while the oxygen atoms of the sulfonate and nitro groups are effective hydrogen bond acceptors.

π-π Stacking and Hydrophobic Interactions in Solution

In solution, particularly in aqueous media, the naphthalene core of this compound can participate in π-π stacking interactions. The electron-deficient nature of the naphthalene ring, due to the presence of the electron-withdrawing nitro and sulfonate groups, can favor stacking interactions with electron-rich aromatic systems.

These π-π stacking interactions are a key driving force for the self-assembly of aromatic molecules in solution. For this compound, these interactions would likely lead to the formation of aggregates or columnar structures in concentrated solutions. The strength of these interactions is influenced by the solvent environment and the presence of other solutes.

Hydrophobic interactions also play a role in the behavior of this compound in aqueous solution. The large, relatively nonpolar naphthalene core is hydrophobic, while the sulfonate groups are highly hydrophilic. This amphiphilic character can lead to self-assembly into micelles or other supramolecular structures in water, where the hydrophobic naphthalene cores are shielded from the aqueous environment.

Table 3: Summary of Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Environment | Consequence |

| Hydrogen Bonding | Sulfonic acid groups, Nitro group | Solid State | Formation of extensive 3D networks, high lattice energy |

| π-π Stacking | Naphthalene core | Solution | Self-assembly into aggregates, columnar structures |

| Hydrophobic Interactions | Naphthalene core vs. Sulfonate groups | Aqueous Solution | Formation of micelles or other supramolecular assemblies |

Note: This table summarizes the expected supramolecular interactions based on the chemical structure of the compound.

Unlocking Potential: The Role of this compound in Advanced Materials and Catalysis

The multifaceted compound this compound, with its unique molecular architecture, is emerging as a compound of interest in the exploration of advanced materials. While direct applications are in the early stages of investigation, the inherent properties of its constituent functional groups—a naphthalene core, a nitro group, and multiple sulfonic acid groups—suggest a wide array of potential uses in materials science and catalysis research. This article delves into the prospective applications of this compound, structured around key areas of innovation.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and quantification of 8-nitronaphthalene-1,3,6-trisulfonic acid from complex matrices. The choice of method is dictated by the physicochemical properties of the analyte, namely its high polarity and ionic nature conferred by the three sulfonic acid groups, and the presence of a chromophore in the nitronaphthalene ring system.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and polar compounds like this compound. Due to the highly acidic nature of the sulfonic acid groups, which are fully ionized over a wide pH range, reversed-phase HPLC often requires the use of ion-pairing reagents to achieve adequate retention and separation. tandfonline.comtandfonline.com

An effective HPLC method can be developed using a C18 stationary phase. The mobile phase would typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. To enhance retention of the highly polar analyte, an ion-pairing agent is incorporated into the mobile phase. Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) hydroxide (B78521), are common choices for the analysis of anionic compounds. phenomenex.blog These agents form a neutral ion pair with the negatively charged sulfonate groups, increasing the hydrophobicity of the analyte and its interaction with the reversed-phase column. thermofisher.com

A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to ensure the elution of all components in a complex mixture with good peak shape and resolution. Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nature of the nitronaphthalene moiety.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) with 5 mM tetrabutylammonium hydroxide |

| Mobile Phase B | Acetonitrile or Methanol with 5 mM tetrabutylammonium hydroxide |

| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the compound |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a hypothetical HPLC method based on established principles for the analysis of aromatic sulfonic acids.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its extremely low volatility and thermal instability. gcms.cz However, GC can be employed following a derivatization step that converts the non-volatile sulfonic acid groups into more volatile esters. colostate.edu

Alkylation is a common derivatization strategy for acidic compounds. greyhoundchrom.com For sulfonic acids, esterification can be achieved using reagents such as diazomethane (B1218177) or by reaction with an alcohol in the presence of a strong acid catalyst. A more practical approach for routine analysis involves the use of derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters, or pentafluorobenzyl bromide (PFBBr) to form PFB esters. gcms.cz The resulting derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis.

The derivatized sample can then be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). A temperature-programmed oven is used to separate the derivatives based on their boiling points. Detection can be performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

| Parameter | Recommended Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Pentafluorobenzyl bromide (PFBBr) |

| Reaction Conditions | Heating the sample with the reagent in an appropriate solvent |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | A temperature gradient (e.g., starting at 100 °C and ramping to 300 °C) |

| Injector Temperature | 250-280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines a prospective GC method involving a necessary derivatization step.

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species. wikipedia.org Given that this compound is a multiply charged anion in typical buffer systems, CE offers an excellent alternative to HPLC.

Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is particularly effective for the separation of both charged and neutral analytes. nih.gov In MECC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. This technique can effectively separate isomeric nitronaphthalene sulfonic acids.

The separation is carried out in a fused-silica capillary under the influence of a high electric field. Detection is typically performed on-capillary using a UV-Vis detector. The high efficiency of CE allows for rapid analyses with minimal sample and reagent consumption.

| Parameter | Recommended Condition |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50-75 cm length) |

| Background Electrolyte | 20-50 mM Phosphate buffer (pH 7-9) containing 25-100 mM Sodium Dodecyl Sulfate (SDS) |

| Voltage | 15-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV-Vis at a suitable wavelength |

| Temperature | 25 °C |

This table details a proposed Capillary Electrophoresis method for the analysis of the target compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. For the analysis of this compound, an HPLC method similar to the one described in section 7.1.1 would be employed, with the crucial modification of using volatile mobile phase additives to ensure compatibility with the MS interface. tandfonline.com Volatile ion-pairing reagents, such as triethylamine (B128534) or dihexylammonium acetate, can be used in place of non-volatile salts. tandfonline.com

Electrospray ionization (ESI) is the most suitable ionization technique for this polar and ionic compound, typically operating in the negative ion mode to detect the deprotonated molecular ions. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the derivatized compound as described in section 7.1.2. The mass spectrometer provides definitive identification of the derivatives based on their mass spectra and fragmentation patterns, offering a higher degree of confidence than FID detection alone.

| Technique | Separation Method | Ionization Source | Mass Analyzer |

| LC-MS | Ion-pair reversed-phase HPLC with volatile reagents | Electrospray Ionization (ESI) in negative mode | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| GC-MS | Capillary GC of volatile derivatives | Electron Ionization (EI) | Quadrupole or Ion Trap |

This table summarizes the key aspects of applying LC-MS and GC-MS for the analysis of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the direct structural elucidation of compounds separated by HPLC. mdpi.comiosrphr.org It provides detailed structural information, which is invaluable for identifying unknown impurities or degradation products in a sample containing this compound.

In an LC-NMR setup, the effluent from the HPLC column is directed through a flow cell within the NMR spectrometer's probe. Proton (¹H) NMR and other one- and two-dimensional NMR experiments can be performed on the separated components. This allows for the unambiguous determination of the substitution pattern on the naphthalene (B1677914) ring and can help differentiate between isomers that may be difficult to distinguish by MS alone.

Due to the inherent lower sensitivity of NMR compared to MS, higher concentrations of the analyte are typically required. The use of deuterated solvents in the mobile phase is necessary to avoid overwhelming solvent signals in the NMR spectrum.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer high sensitivity for the detection of aromatic compounds. While nitroaromatics like this compound are typically considered non-fluorescent or very weakly fluorescent due to the nitro group inducing efficient triplet state formation, strategic modifications can enable highly sensitive detection. nih.gov

Derivatization Strategies for Enhanced Detection

The most effective strategy for the fluorometric detection of this compound involves its chemical conversion to a highly fluorescent derivative. The reduction of the nitro group to a primary amine yields 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), a well-established and intensely fluorescent label.

ANTS is widely used as a derivatization reagent, particularly in the field of glycobiology, for labeling carbohydrates and glycoproteins. researchgate.netsigmaaldrich.com The primary amino group of the ANTS molecule reacts with the reducing end of a carbohydrate to form a Schiff base. This intermediate is then stabilized by reduction with a reagent like sodium cyanoborohydride to form a stable secondary amine linkage. sigmaaldrich.com This process, known as reductive amination, allows for the highly sensitive fluorescent detection of otherwise non-fluorescent analytes. researchgate.net The reaction can proceed at a neutral pH, which is advantageous for preserving the integrity of acid-sensitive structures, such as sialic acid bonds in oligosaccharides. sigmaaldrich.com

The resulting ANTS-labeled molecules can be readily detected and quantified due to the strong fluorescence of the naphthalene moiety. The fluorescence properties of ANTS are characterized by excitation and emission maxima that vary slightly with the solvent environment but are typically in the range of λex ~360-420 nm and λem ~500-520 nm. sigmaaldrich.com

Quantitative Analysis in Research Matrices

The derivatization of analytes with ANTS enables their quantitative analysis in complex biological and environmental matrices. The high sensitivity of fluorescence detection, combined with the separating power of techniques like electrophoresis and chromatography, allows for the quantification of analytes at very low concentrations.

Fluorophore-assisted carbohydrate electrophoresis (FACE) is a prominent technique that utilizes ANTS labeling for the separation and quantification of oligosaccharides released from glycoproteins. researchgate.net Following derivatization, the negatively charged ANTS-glycan conjugates are separated by high-resolution polyacrylamide gel electrophoresis. nih.gov Research has demonstrated that this approach, often coupled with mass spectrometry for structural confirmation, can achieve detection limits in the low picomole range. nih.gov

The table below summarizes key findings from research studies utilizing ANTS derivatization for quantitative analysis.

| Analyte | Matrix / Sample Type | Analytical Technique | Reported Detection Limit | Source |

|---|---|---|---|---|

| N-Glycans | Plant and Mammalian Glycoproteins | FACE followed by MALDI-TOF MS | 2-10 picomoles | nih.gov |

Electrochemical Methods for Trace Analysis

Electrochemical methods provide a powerful alternative for the analysis of this compound, offering high sensitivity, rapid analysis times, and suitability for trace-level detection. These techniques are based on the electrochemical activity of the nitro group or the acidic nature of the sulfonic acid groups.

Voltammetry and Amperometry

Voltammetric techniques are well-suited for the analysis of nitroaromatic compounds. The nitro group on the naphthalene ring is electrochemically active and can be readily reduced at an electrode surface. The potential at which this reduction occurs and the magnitude of the resulting current can be used for qualitative and quantitative analysis, respectively.

Studies on related compounds, such as nitronaphthalene sulfonic acids, have shown that the nitro group undergoes a six-electron reduction to the corresponding amino group in acidic media. This well-defined electrochemical behavior forms the basis for its voltammetric determination. Techniques such as differential pulse voltammetry and adsorptive stripping voltammetry can be employed to achieve very low detection limits, often in the sub-micromolar range. Amperometric sensors, which measure the current at a fixed potential, can also be developed for the continuous monitoring or flow-injection analysis of these compounds. nih.govmdpi.com

Conductometric and Potentiometric Titrations

Conductometric Titration: This method is based on monitoring the change in electrical conductivity of the solution as a titrant (e.g., a strong base like NaOH) is added. metrohm.combyjus.com The principle relies on the significant difference in ionic conductivity between the ions involved in the reaction. umcs.pl

Initial State: The solution of the trisulfonic acid has a high initial conductivity due to the presence of highly mobile hydrogen ions (H⁺) from the dissociation of the three sulfonic acid groups.

During Titration: As NaOH is added, the H⁺ ions are neutralized by OH⁻ ions to form water. The H⁺ ions are replaced by the less mobile Na⁺ ions, causing a sharp decrease in the solution's conductivity. uomustansiriyah.edu.iq

Equivalence Point: The point at which all the sulfonic acid groups have been neutralized is marked by a minimum in the conductivity.

Post-Equivalence: After the equivalence point, the addition of excess NaOH introduces highly mobile hydroxide ions (OH⁻), leading to a sharp increase in conductivity. tau.ac.il

The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. This method is advantageous for analyzing dilute or colored solutions where visual indicators are ineffective. umcs.pl

Potentiometric Titration: In a potentiometric titration, the change in the potential of an indicator electrode (typically a pH electrode for acid-base titrations) is monitored as the titrant is added. When titrating the strong sulfonic acid groups with a strong base, the pH of the solution changes slowly at first, then very rapidly near the equivalence point, and then slowly again. A plot of pH versus titrant volume yields a sigmoidal curve, and the equivalence point is identified as the inflection point of this curve. This method provides an accurate and reliable means of quantifying the total acidic content of the compound.

Environmental and Ecological Research Implications of 8 Nitronaphthalene 1,3,6 Trisulfonic Acid

Environmental Fate and Transport Studies

The environmental behavior of 8-Nitronaphthalene-1,3,6-trisulfonic acid is governed by its interactions with different environmental compartments, including water, soil, and sediment. Its high water solubility, conferred by the three sulfonic acid groups, suggests a high potential for mobility in aqueous systems.

Limited direct data exists on the persistence of this compound in aquatic environments. However, the presence of both a nitro group and sulfonic acid groups on a stable naphthalene (B1677914) ring suggests a degree of recalcitrance to degradation. Aromatic sulfonic acids are known for their resistance to biodegradation.

Studies on related sulfonated azo dyes, which can contain sulfonated naphthalene moieties, indicate that degradation can be initiated through the action of hydroxyl radicals in photodegradation processes. researchgate.net For instance, the degradation of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid has been studied, suggesting that the naphthalene sulfonic acid structure is susceptible to breakdown under certain conditions. researchgate.netnih.gov The initial steps in the degradation of such complex molecules often involve hydroxylation of the aromatic ring. researchgate.net

Table 1: Postulated Initial Degradation Reactions for Structurally Similar Compounds in Aquatic Systems

| Compound Type | Initial Reaction | Mediating Factor | Reference |

| Sulfonated Azo Dyes | Hydroxylation | Hydroxyl Radicals (Photodegradation) | researchgate.net |

| Naphthalene Azo Dye Intermediate | Azo Group Cleavage | Fenton Process | nih.gov |

It is plausible that the degradation of this compound in aquatic systems would proceed through initial reactions targeting either the nitro group (e.g., reduction to an amino group) or the aromatic ring (e.g., hydroxylation). The high stability of the naphthalene ring likely contributes to the persistence of the core structure.

The sorption of organic compounds to soil and sediment is a critical process that influences their mobility and bioavailability. For nitroaromatic compounds, sorption is significantly correlated with the organic matter and clay content of the soil. nih.govwitpress.com Research on compounds like 2,4-dinitrotoluene (B133949) and nitrobenzene (B124822) has shown that soil organic matter is the primary sorbent, with interactions likely involving π-π electron donor-acceptor mechanisms between the nitroaromatic molecule and the aromatic structures within the soil organic matter. nih.gov

Table 2: Factors Influencing Sorption of Nitroaromatic Compounds to Soil and Sediment

| Soil/Sediment Component | Interaction Mechanism | Importance for Nitroaromatics | Reference |

| Organic Matter | π-π electron donor-acceptor interactions, hydrophobic partitioning | High | nih.gov |

| Clay Minerals | Surface adsorption | Moderate, dependent on cation exchange capacity and surface properties | nih.govwitpress.com |

Given the anionic nature of this compound in typical environmental pH ranges, electrostatic repulsion from negatively charged clay surfaces could also limit its sorption.

Biotransformation and Biodegradation Studies

The microbial breakdown of xenobiotic compounds is a key process in their removal from the environment. The biotransformation of this compound is expected to be challenging for microorganisms due to the electron-withdrawing nature of the nitro and sulfonate groups.

Direct studies on the microbial degradation of this compound are scarce. However, research on related compounds provides insights into potential pathways. Mixed bacterial consortia have been shown to degrade sulfonated naphthalenes. nih.gov A common initial step in the biodegradation of aromatic sulfonic acids is desulfonation, which can be achieved through dihydroxylation of the aromatic ring. nih.gov

Furthermore, a bacterial consortium has been demonstrated to mineralize a sulfonated azo dye. This process involved an initial anaerobic reduction of the azo group to form aromatic amines, including a sulfonated aminonaphthalene, which were subsequently mineralized under aerobic conditions. researchgate.net This suggests a potential pathway for this compound where the nitro group is first reduced to an amino group, forming 8-Aminonaphthalene-1,3,6-trisulfonic acid. This intermediate may then be more amenable to further aerobic degradation.

Table 3: Potential Microbial Degradation Steps for Sulfonated Aromatic Compounds

| Compound Type | Initial Transformation | Conditions | Key Metabolite(s) | Reference |

| Sulfonated Naphthalenes | Desulfonation via dihydroxylation | Aerobic | Dihydroxynaphthalene | nih.gov |

| Sulfonated Azo Dyes | Azo group reduction | Anaerobic | Aromatic amines (e.g., sulfonated aminonaphthalene) | researchgate.net |

The complete mineralization of this compound would likely require a consortium of microorganisms with diverse metabolic capabilities.

The enzymatic machinery required to initiate the degradation of this compound would likely involve nitroreductases and dioxygenases. Nitroreductases could catalyze the reduction of the nitro group to an amino group. Dioxygenases are key enzymes in the degradation of aromatic compounds, catalyzing the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage.

The degradation of sulfonated azo dyes by plants has been shown to involve enzymes such as laccase, tyrosinase, and peroxidases. nih.gov While this is in a different biological system, it highlights the types of oxidative enzymes that can act on complex sulfonated aromatic structures.

Photodegradation Mechanisms in Natural Waters

Photodegradation can be a significant removal mechanism for organic pollutants in sunlit surface waters. For sulfonated azo dyes, photodegradation is often initiated by hydroxyl radicals (•OH), which are highly reactive species. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring opening.

It is plausible that the photodegradation of this compound in natural waters would also be mediated by hydroxyl radicals. The naphthalene ring is susceptible to electrophilic attack by •OH, which could lead to the formation of hydroxylated nitronaphthalene trisulfonic acids. These intermediates would likely be more susceptible to further degradation than the parent compound.

Accumulation and Distribution in Model Environmental Systems

Understanding the potential for this compound to accumulate in organisms and move through different environmental compartments is essential for a comprehensive ecological risk assessment.

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. Due to the presence of three highly polar sulfonate groups, this compound is expected to have low lipophilicity and therefore a low potential for bioaccumulation in the fatty tissues of aquatic organisms.

Specific studies on the bioaccumulation of this compound in aquatic organisms like fish or invertebrates such as Daphnia magna were not found in the reviewed literature. However, research on other sulfonated aromatic compounds can offer some general expectations. The high water solubility of these compounds generally limits their ability to cross biological membranes and accumulate in lipid-rich tissues. Daphnia magna is often used as a model organism for assessing the bioaccumulation of chemicals and could serve as a suitable test species for future studies on this compound. nih.gov

The potential for uptake and translocation of this compound from contaminated soil or water into plants is another important aspect of its environmental distribution. The physicochemical properties of the compound, particularly its high water solubility, will be a key determinant of these processes.

Direct research on the uptake of this compound by plants is currently lacking. However, studies on other sulfonated compounds suggest that uptake is possible. For instance, research on perfluorinated sulfonates has demonstrated their uptake by grasses from nutrient solutions. nih.gov The movement of such water-soluble compounds within the plant would likely occur via the xylem, following the transpiration stream. The extent of uptake and translocation can vary significantly between different plant species and is influenced by factors such as the plant's physiology and the properties of the soil or growth medium. researchgate.net

Remediation Strategies for Contaminated Environments

Developing effective methods to remove this compound from contaminated water is crucial for environmental protection. Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants.

AOPs utilize highly reactive species, primarily hydroxyl radicals, to oxidize and break down organic compounds into simpler, less harmful substances. Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis.

Research on the ozonation of the closely related compound, naphthalene-1,3,6-trisulfonic acid, has shown that the reactivity towards ozone decreases with an increasing number of sulfonic groups on the aromatic ring. researchgate.net The study found that the degradation involves both direct reaction with ozone and indirect reaction with hydroxyl radicals. The contribution of the direct reaction at pH 2 was found to be around 20% for naphthalene-1,3,6-trisulfonic acid. researchgate.net

While specific studies on the degradation of this compound by various AOPs are limited, the principles of these technologies suggest they would be effective. The Fenton process, which uses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, and photocatalysis, which employs a semiconductor catalyst and light, are known to degrade a wide range of aromatic compounds. mdpi.comekb.eg The efficiency of these processes for the degradation of this compound would depend on various factors, including pH, catalyst concentration, and the intensity of light for photocatalytic processes.

Table 1: Reaction Rate Constants for Ozonation of Naphthalene Sulfonic Acids

| Compound | Direct Reaction Rate Constant (kD) [M-1s-1] | Radical Reaction Rate Constant (kOH) [M-1s-1] |

| Naphthalene-1-sulfonic acid | ~252 nih.gov | ~109 researchgate.net |

| Naphthalene-1,5-disulfonic acid | ~41 nih.gov | ~109 researchgate.net |

| Naphthalene-1,3,6-trisulfonic acid | Not explicitly determined, but lowest reactivity | ~109 researchgate.net |

| Data for naphthalene sulfonic acids without the nitro group. The presence of the nitro group is expected to influence the reaction rates. |

Bioremediation Approaches

The bioremediation of this compound, a synthetic and structurally complex molecule, presents a significant environmental challenge. Research into its microbial degradation is limited; however, insights can be drawn from studies on related sulfonated and nitrated aromatic compounds. Bioremediation strategies for such xenobiotics typically involve specialized microorganisms capable of initiating the breakdown of these persistent molecules.

The primary approach for the bioremediation of substituted naphthalenes involves the use of bacteria that can utilize these compounds as a source of carbon, nitrogen, or sulfur. While specific bacterial strains capable of degrading this compound have not been extensively documented, research on analogous compounds provides a foundational understanding of the potential metabolic pathways.

Microbial degradation of sulfonated naphthalenes is often initiated by a desulfonation step. Certain bacteria have been observed to cleave the carbon-sulfur bond, releasing sulfite (B76179) which can then be utilized as a sulfur source for growth. For instance, several bacterial strains have been isolated that can desulfonate a variety of naphthalenesulfonic acids. These organisms often employ oxygenases to hydroxylate the aromatic ring, which facilitates the subsequent removal of the sulfonate group.

The presence of a nitro group on the naphthalene ring adds another layer of complexity to the bioremediation process. The microbial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. In reductive pathways, the nitro group is reduced to a hydroxylamino or amino group. The resulting aminonaphthalene sulfonic acids may then be susceptible to further degradation by other microorganisms. For example, mixed bacterial communities have demonstrated the ability to completely degrade aminonaphthalene sulfonic acids, where one species transforms the initial compound and another utilizes the resulting metabolites. nih.gov

The initial steps in the degradation of substituted naphthalenes often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of dihydroxy-naphthalene derivatives. These intermediates are then subject to ring cleavage, eventually funneling the breakdown products into central metabolic pathways. For compounds like this compound, a consortium of microorganisms with complementary enzymatic capabilities would likely be required for complete mineralization. One organism might perform the initial attack on the ring, another might be responsible for desulfonation, and a third could potentially handle the denitrification or degradation of the resulting intermediates.

The table below summarizes bacterial genera known to be involved in the degradation of naphthalene and its derivatives, which could be potential candidates for the bioremediation of this compound.

| Bacterial Genus | Degraded Compound(s) | Key Metabolic Process |

| Pseudomonas | Naphthalene, Naphthalenesulfonates, Aminonaphthalenesulfonates | Ring hydroxylation, Desulfonation |

| Sphingobium | 1-Nitronaphthalene (B515781) | Catabolism via gentisate pathway |

| Rhodococcus | Naphthalene | Naphthalene dioxygenase activity |

| Arthrobacter | Naphthalenesulfonates | Desulfonation |

| Nocardia | Naphthalene | Naphthalene dioxygenase activity |

Research on a Sphingobium sp. strain JS3065, which can utilize 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy, offers significant insights. nih.gov This strain employs a plasmid-borne gene cluster to catabolize 1-nitronaphthalene through a gentisate pathway. nih.gov This discovery suggests that bacteria can evolve pathways to degrade nitrated naphthalenes, providing a model for potential bioremediation of more complex molecules like this compound.

The efficiency of bioremediation is highly dependent on environmental conditions. Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly influence microbial activity and the rate of degradation. For instance, the degradation of naphthalene by a Pseudomonas sp. strain was found to be optimal at a pH of 8 and in the presence of peptone as a nitrogen source. nih.gov

The following table outlines key enzymes involved in the degradation of naphthalene and related compounds, which are likely relevant to the breakdown of this compound.

| Enzyme | Function | Relevance to this compound Degradation |

| Naphthalene Dioxygenase | Incorporates two hydroxyl groups into the naphthalene ring. | A probable initial step in the aerobic degradation pathway. |

| Catechol 2,3-Dioxygenase | Cleaves the aromatic ring of catechol intermediates. | A key step in channeling breakdown products into central metabolism. |

| Gentisate 1,2-Dioxygenase | Cleaves the aromatic ring of gentisate intermediates. | An alternative ring-cleavage pathway observed in some naphthalene degraders. nih.gov |

| Desulfonating Enzymes | Cleave the C-S bond to remove sulfonate groups. | Essential for the removal of the three sulfonate groups. |

| Nitroreductases | Reduce nitro groups to amino groups. | A potential initial step in the degradation of the nitro-substituted ring. |

Interactions with Biological Systems: Fundamental Research Beyond Clinical Applications

Enzyme Inhibition and Activation Studies (In Vitro)

No studies were found that investigated the potential for 8-Nitronaphthalene-1,3,6-trisulfonic acid to inhibit or activate any enzymes. Consequently, there is no information on its mechanism of enzyme binding or any structure-activity relationships in this context.

Protein Binding and Interaction Studies

The search for data on the binding of this compound to proteins was also unfruitful. There are no available studies characterizing binding sites, affinities, or any resulting conformational changes in proteins upon interaction with this compound. Methodologies such as spectroscopy or isothermal titration calorimetry have not been applied to this specific molecule in the published literature.

Future Research Directions and Unaddressed Challenges for 8 Nitronaphthalene 1,3,6 Trisulfonic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of nitronaphthalene derivatives often relies on the use of mixed acids, a process that, while effective, presents environmental challenges related to the disposal and recycling of large volumes of acid. Future research is critically needed to develop more sustainable and greener synthetic routes.

Key Research Thrusts:

Photocatalytic Nitration: The use of light to drive chemical reactions offers a promising green alternative. Research into photocatalytic systems for the nitration of aromatic compounds could lead to milder reaction conditions and reduced waste. benthamdirect.comresearchgate.netcambridge.org The development of a viable photocatalytic route for the synthesis of 8-Nitronaphthalene-1,3,6-trisulfonic acid would be a significant step towards a more sustainable chemical industry.

Enzymatic Synthesis: Biocatalysis presents another avenue for green chemistry. The selective enzymatic reduction of nitroaromatic compounds has been demonstrated, and future research could explore the potential of enzymatic nitration. dntb.gov.ua Identifying or engineering enzymes capable of regioselectively nitrating naphthalene-1,3,6-trisulfonic acid could revolutionize its production.

Electrochemical Synthesis: Electrochemical methods offer a high degree of control and can often be performed under ambient conditions. Exploring the electrochemical nitration of the parent sulfonic acid could provide a scalable and sustainable manufacturing process.